molecular formula C24H36O5 B1250738 Flaccidoxide-13-acetate

Flaccidoxide-13-acetate

Cat. No. B1250738
M. Wt: 404.5 g/mol
InChI Key: SLZFGKPBZNIZNQ-PYUQHKKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flaccidoxide-13-acetate is a natural product found in Conglomeratusclera coerulea and Cladiella kashmani with data available.

Scientific Research Applications

1. Anti-Tumor Activity in Bladder Cancer

  • Flaccidoxide-13-acetate, derived from the soft coral Sinularia gibberosa, has been found effective against human bladder cancer cells. Studies demonstrate its role in inducing apoptosis (programmed cell death) in bladder cancer cell lines RT4 and T24, through mitochondrial dysfunction, endoplasmic reticulum stress, and activation of p38/JNK pathways. It also inhibits invasion and cell migration, providing a potential pathway for developing chemotherapeutic agents (Wu et al., 2019).

2. Impeding Bladder Cancer Cell Migration and Invasion

  • Flaccidoxide-13-acetate has shown to inhibit the migration and invasion of human bladder cancer cells. It achieves this by down-regulating the FAK/PI3K/AKT/mTOR signaling pathway, leading to a decrease in levels of matrix metalloproteinases (MMPs), known for their role in cancer metastasis. This finding underscores its potential as a medical agent to control bladder cancer progression (Neoh et al., 2017).

3. Potential in Hepatocellular Carcinoma Therapy

  • Research on hepatocellular carcinoma (HCC), a prevalent liver cancer, reveals that flaccidoxide-13-acetate can inhibit cell migration and invasion in HCC cell lines. It does so by suppressing the FAK/PI3K/Akt/mTOR signaling pathway and inhibiting expressions of MMP-2 and MMP-9. These findings suggest its potential as a chemotherapeutic agent for HCC, though further research is needed for its clinical application (Wu et al., 2020).

properties

Product Name

Flaccidoxide-13-acetate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1R,2S,3R,4Z,6E,10E,14S)-2-acetyloxy-1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-3-yl] acetate

InChI

InChI=1S/C24H36O5/c1-15(2)20-13-11-16(3)9-8-10-17(4)12-14-21-24(7,29-21)23(28-19(6)26)22(20)27-18(5)25/h10-11,13,15,21-23H,8-9,12,14H2,1-7H3/b16-11+,17-10+,20-13-/t21-,22+,23-,24+/m0/s1

InChI Key

SLZFGKPBZNIZNQ-PYUQHKKDSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H]([C@]2([C@@H](O2)CC1)C)OC(=O)C)OC(=O)C)/C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC=C(C(C(C2(C(O2)CC1)C)OC(=O)C)OC(=O)C)C(C)C)C

synonyms

flaccidoxide-13-acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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